physicochemical properties of Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-
physicochemical properties of Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-
Structural, Physicochemical, and Synthetic Profiling of 4,5,6-Trimethoxy-2,3-dimethylbenzofuran
Executive Summary & Mechanistic Rationale
Benzofuran derivatives are privileged scaffolds in modern drug discovery, frequently deployed as bioisosteres for indole or naphthalene rings to modulate pharmacokinetic profiles. The compound 4,5,6-trimethoxy-2,3-dimethylbenzofuran (CAS:) represents a highly functionalized, electron-rich architectural core[1].
The strategic placement of three methoxy groups at the 4, 5, and 6 positions dramatically alters the electronic landscape of the aromatic system. Concurrently, the 2,3-dimethyl substitution provides critical steric shielding to the furan ring. This technical guide details the physicochemical properties, structural implications, and the validated synthetic methodologies required to generate this complex heterocycle, grounded in the seminal organometallic methodologies developed by [2].
Physicochemical Architecture
Understanding the molecular properties of 4,5,6-trimethoxy-2,3-dimethylbenzofuran is essential for predicting its behavior in biological systems, receptor binding pockets, and formulation matrices.
Table 1: Quantitative Physicochemical Profile
| Property | Value | Mechanistic Implication |
|---|---|---|
| Chemical Formula | C13H16O4 | Defines the stoichiometric boundaries[3]. |
| Molecular Weight | 236.26 g/mol | Optimal for oral bioavailability, strictly adhering to Lipinski's Rule of 5[3]. |
| Exact Mass | 236.1048 Da | Critical parameter for HRMS validation and isotopic tracking[4]. |
| Appearance | Pale yellow oil | Indicates a low melting point due to disrupted crystal packing from multiple methoxy rotors[5]. |
| Predicted LogP | ~3.1 | Ideal lipophilicity for passive membrane permeability without excessive hydrophobic trapping. |
| H-Bond Acceptors | 4 | Enhances target binding affinity via hydrogen bonding with receptor residues (e.g., kinase hinge regions). |
| H-Bond Donors | 0 | Prevents self-association, maintaining high solubility in organic matrices. |
Electronic Causality: The trimethoxy array acts as a powerful electron-donating system via resonance (+R effect). This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the benzofuran core an excellent π -donor for charge-transfer interactions with electron-deficient biological targets. Furthermore, the 2,3-dimethyl groups block the most metabolically vulnerable sites on the furan ring, preventing rapid oxidative cleavage by cytochrome P450 enzymes—a common failure point for unsubstituted benzofurans.
Validated Synthetic Methodology
The synthesis of highly substituted benzofurans traditionally suffers from poor regioselectivity and necessitates pre-functionalized starting materials (e.g., ortho-halophenols). To bypass these limitations, the protocol utilizes a direct oxidative Heck cyclization—specifically, a Palladium-Catalyzed Intramolecular Fujiwara-Moritani Arylation[6].
Protocol 1: Synthesis of the Aryl Ether Precursor
This step establishes the necessary carbon framework via O-alkylation[5].
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Preparation: Flame-dry a reaction vial and cool under an inert argon atmosphere to prevent moisture-induced side reactions.
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Reagent Loading: Add 3,4,5-trimethoxyphenol (368 mg, 2.00 mmol) and 1-bromo-2,3-dimethyl-2-butene (489 mg, 3.00 mmol) to the vial[5].
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Base Addition: Introduce Cesium Carbonate (Cs2CO3, 978 mg, 3.00 mmol)[5]. Causality: Cs2CO3 is selected over weaker bases like K2CO3 because the large, highly polarizable cesium cation loosely coordinates with the phenoxide anion (the "cesium effect"). This maximizes the nucleophilicity of the oxygen, driving rapid and selective O-alkylation while suppressing competing C-alkylation pathways.
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Reaction: Suspend the mixture in anhydrous acetone (6.00 mL), seal, and heat at 75 °C for 10 hours[5].
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Validation & Isolation: Cool to room temperature, filter out inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography. Self-Validation System: Success is confirmed by the disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) in FTIR and the emergence of alkene protons in the 1H NMR spectrum.
Protocol 2: Palladium-Catalyzed Oxidative Cyclization
This step forces the closure of the furan ring via direct C-H functionalization[2].
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Catalyst Loading: Dissolve the purified aryl ether intermediate in a suitable solvent. Add a catalytic amount of Palladium(II) acetate[Pd(OAc)2] and a terminal oxidant (e.g., 1 atm O2 or benzoquinone)[6]. Causality: The electron-rich nature of the trimethoxy-substituted arene directs the electrophilic Pd(II) species to metalate the ortho-position selectively. The terminal oxidant is strictly required to reoxidize the extruded Pd(0) back to the active Pd(II) state, closing the catalytic cycle and ensuring atom economy.
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Cyclization: Heat the reaction mixture until TLC indicates complete consumption of the precursor.
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Purification: Isolate the product via flash column chromatography (10:1 hexanes/EtOAc) to yield the target compound (typically ~61% yield)[5].
Analytical Characterization Data
Rigorous analytical validation is required to confirm the regiochemistry of the cyclization.
Table 2: 1H NMR Data (CDCl3, 300 MHz) [5] | Chemical Shift ( δ ) | Multiplicity | Integration | Structural Assignment | | :--- | :--- | :--- | :--- | | 2.23 ppm | Singlet (s) | 3H | Furan C2 or C3 Methyl | | 2.29 ppm | Singlet (s) | 3H | Furan C3 or C2 Methyl | | 3.86 ppm | Singlet (s) | 6H | Two Methoxy groups (C4, C6) | | 3.96 ppm | Singlet (s) | 3H | One Methoxy group (C5) | | 6.72 ppm | Singlet (s) | 1H | Aromatic proton (C7) |
Validation Logic: The presence of a single aromatic proton at 6.72 ppm confirms that cyclization occurred exclusively at the position ortho to the ether linkage, leaving the C7 position unsubstituted[5]. The distinct shifts of the methoxy groups (3.86 and 3.96 ppm) reflect the asymmetrical electronic environment of the fused bicyclic system.
Mechanistic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting the transition from intermolecular assembly to intramolecular C-H functionalization.
Figure 1: Mechanistic workflow for the synthesis of 4,5,6-trimethoxy-2,3-dimethylbenzofuran.
References
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Zhang, H., Ferreira, E. M., & Stoltz, B. M. (2004). Direct Oxidative Heck Cyclizations: Palladium-Catalyzed Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans and Dihydrobenzofurans. Angewandte Chemie International Edition, 43(45), 6144-6148. URL:[Link]
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Wiley-VCH (2004). Supporting Information for Angew. Chem. Int. Ed. 200461294 (Experimental Protocols & NMR Data). URL:[Link]
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LookChem. Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- (CAS 831171-07-4) Product Profile. URL: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for C13H16O4. URL: [Link]
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- 3. Ethyl 7,7-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate CAS#1802180-33-1 | FCMD | Food Contact Materials Regulations Database [chemradar.com]
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